molecular formula C10H7NS B173360 3-Methylbenzo[b]thiophene-5-carbonitrile CAS No. 19404-23-0

3-Methylbenzo[b]thiophene-5-carbonitrile

Cat. No. B173360
CAS RN: 19404-23-0
M. Wt: 173.24 g/mol
InChI Key: ZTQCBMORZGYXEV-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-5-carbonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

Thiophene derivatives, including 3-Methylbenzo[b]thiophene-5-carbonitrile, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .


Molecular Structure Analysis

The molecular formula of 3-Methylbenzo[b]thiophene-5-carbonitrile is C10H7NS . More detailed structural information can be found in the references .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The reaction proceeds through a radical pathway, with an iminyl radical initially generated by a single-electron-transfer (SET) process .

Scientific Research Applications

Quantum Chemical Calculations and Synthesis

3-Methylbenzo[b]thiophene-5-carbonitrile, as part of the broader family of benzo[b]thiophene derivatives, has been studied for various applications in scientific research. One area of interest includes experimental and quantum chemical calculations to understand its properties better. Oturak et al. (2017) conducted experimental and quantum chemical calculations on a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, showcasing the theoretical interest in this class of compounds for their electronic and structural properties (Oturak et al., 2017).

Antimicrobial and Anticancer Activities

Research has also extended to the synthesis of derivatives and evaluation of their biological activities. Patil et al. (2017) synthesized tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives from 2-amino-4, 5, 6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and found these derivatives to exhibit good antimicrobial activities against a range of microbes (Patil et al., 2017). Additionally, Mohareb et al. (2017) explored the synthesis and cytotoxicity of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, highlighting their potential against various cancer cell lines (Mohareb et al., 2017).

Microwave-Assisted Synthesis and Kinase Inhibition

The microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, as studied by Bagley et al. (2015), demonstrates the efficiency of modern synthetic techniques in accessing benzo[b]thiophene derivatives, which have been applied in the synthesis of kinase inhibitors, a class of compounds significant in cancer treatment (Bagley et al., 2015).

Safety And Hazards

The safety data sheet for 3-Methylbenzo[b]thiophene-5-carbonitrile suggests that it may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle it under inert gas and protect it from moisture .

Future Directions

Thiophene-based analogs, including 3-Methylbenzo[b]thiophene-5-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

3-methyl-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQCBMORZGYXEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631720
Record name 3-Methyl-1-benzothiophene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-benzothiophene-5-carbonitrile

CAS RN

19404-23-0
Record name 3-Methyl-1-benzothiophene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To copper (I) cyanide (0.569 g, 6.35 mmol) was added 5-bromo-3-methyl benzo[b]thiophene (1.179 g, 5.19 mmol) in N-methylpyrrolidinone (10 ml) and the mixture was stirred at 180°-190° C. for 17 h. This was then partitioned between ether (75 ml) and ammonia solution (75 ml). The ether layer was separated, washed with more ammonia solution (2×50 ml), dried (Na2SO4) and evaporated in vacuo to leave 0.81 g of an off-white solid. Chromatography on flash silica, eluting with 10% ethyl acetate/petroleum ether yielded 0.76 g (85%) of the title compound as a white solid. δ (CDCl3) 2.47 (3H, s), 7.23 (1H, s), 7.55 (1H, dd, J=8.3 and 1.5 Hz), 7.93 (1H, d, J=8.4 Hz), 8.03 (1H, d, J=1.4 Hz).
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To copper (I) cyanide (0.569 g, 6.35 mmol) was added 5-bromo-3-methyl benzo thiophene (1.179 g, 5.19 mmol) in N-methylpyrrolidinone (10 ml) and the mixture was stirred at 180°-190° C. for 17 h. This was then partitioned between ether (75 ml) and ammonia solution (75 ml). The ether layer was separated, washed with more ammonia solution (2×50 ml), dried (Na2SO4) and evaporated in vacuo to leave 0.81 g of an off-white solid. Chromatography on flash silica, eluting with 10% ethyl acetate/petroleum ether yielded 0.76 g (85%) of the title compound as a white solid. δ (CDCl3) 2.47 (3H, s), 7.23 (1H, s), 7.55 (1H, dd, J=8.3 and 1.5 Hz), 7.93 (1H, d, J=8.4 Hz), 8.03 (1H, d, J=1.4 Hz).
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
1.179 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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